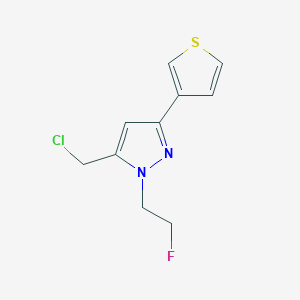

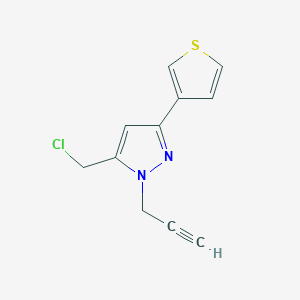

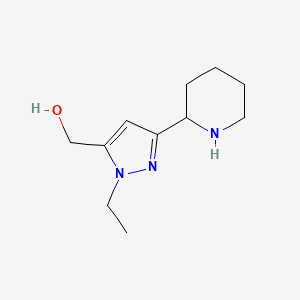

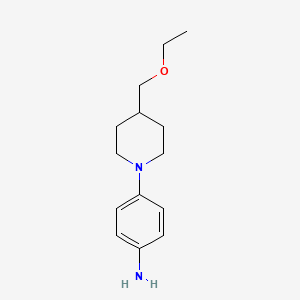

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Overview

Description

“(1-Ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol”, also known as EPMP, is a synthetic compound with potential applications in various fields. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A novel glycine transporter 1 (GlyT1) inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecule of 1,4-dimethylbenzene has two sets of equivalent protons: the four aromatic (Ha) protons and the six methyl (Hb) protons .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Facile Syntheses of Pyrazolyl Substituted Pyridines

Researchers have explored the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines, as well as benzothiazole and benzimidazole-fused pyridines, using a catalytic amount of piperidine. These compounds could have implications for the development of new materials and pharmaceuticals due to their unique structural properties (Latif, Rady, & Döupp, 2003).

Antimicrobial and Anticancer Potential

A series of pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds showed higher anticancer activity compared to the reference drug doxorubicin, highlighting their potential as novel anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Crystal Structure of Piperidinyl-Methanol Derivatives

The crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was investigated, revealing a chair conformation of the piperidine ring and potential for forming inter and intramolecular hydrogen bonds. Such studies are crucial for understanding the chemical and physical properties of new compounds (Girish et al., 2008).

Synthesis of Blood Coagulation Factor Xa Inhibitor

Research has been conducted on developing a new process for synthesizing Apixaban, a blood coagulation factor Xa inhibitor, highlighting the role of piperidin-2-one derivatives in pharmaceutical synthesis (Rao et al., 2018).

Safety and Hazards

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit theGlycine Transporter 1 (GlyT1) . GlyT1 is a protein that controls the levels of glycine, a coagonist of the NMDA receptor, in the brain .

Mode of Action

Glyt1 inhibitors generally work by blocking the reuptake of glycine, thereby increasing its concentration in the synaptic cleft . This enhances the function of the NMDA receptor, which is implicated in various neurological disorders .

Biochemical Pathways

The biochemical pathways affected by (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol are likely related to the modulation of the NMDA receptor function. By inhibiting GlyT1, the compound could increase the availability of glycine, enhancing the activation of NMDA receptors . This could affect various downstream effects related to neuronal signaling and synaptic plasticity .

Pharmacokinetics

Similar compounds have shown good plasma exposure and sufficient plasma-to-brain penetration in rats , suggesting that this compound might have similar properties.

Result of Action

The enhancement of nmda receptor function through glyt1 inhibition could potentially improve symptoms of disorders related to nmda receptor hypofunction, such as schizophrenia .

Biochemical Analysis

Biochemical Properties

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit glycine transporter 1 (GlyT1), which is involved in the regulation of glycine levels in the brain . By inhibiting GlyT1, this compound increases glycine concentrations, potentially enhancing N-methyl-D-aspartate (NMDA) receptor function. This interaction is crucial for understanding its potential therapeutic applications in neurological disorders.

Cellular Effects

This compound affects various cell types and cellular processes. In neuronal cells, it modulates cell signaling pathways by increasing glycine levels, which in turn enhances NMDA receptor activity . This modulation can influence gene expression and cellular metabolism, potentially leading to improved cognitive function and reduced symptoms in neurological disorders such as schizophrenia. Additionally, the compound’s impact on glycine levels may affect other cell types involved in neurotransmission and synaptic plasticity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GlyT1, inhibiting its function and increasing glycine concentrations . This inhibition enhances NMDA receptor activity, which is crucial for synaptic plasticity and cognitive function. The compound’s interaction with GlyT1 may also involve changes in gene expression related to neurotransmission and synaptic function. Understanding these molecular interactions is essential for developing potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity on GlyT1 over extended periods, suggesting its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GlyT1, leading to increased glycine levels and enhanced NMDA receptor activity . At higher doses, potential toxic or adverse effects may occur, highlighting the importance of determining optimal dosage ranges for therapeutic applications. Animal studies are crucial for identifying these threshold effects and ensuring the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to glycine regulation and NMDA receptor function. The compound interacts with enzymes and cofactors that modulate glycine levels, influencing metabolic flux and metabolite concentrations . Understanding these metabolic pathways is essential for developing targeted therapies and optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name |

(2-ethyl-5-piperidin-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h7,10,12,15H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCXMDNPJMETRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CCCCN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

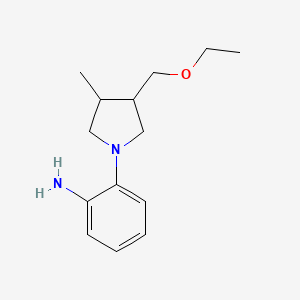

![2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490152.png)